Boc-met-gly-OH

描述

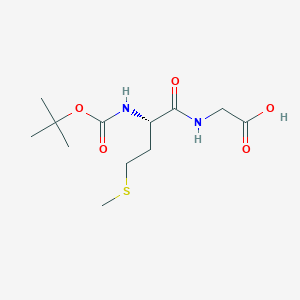

Boc-Met-Gly-OH (tert-butoxycarbonyl-methionyl-glycine) is a Boc-protected dipeptide used as an intermediate in solid-phase peptide synthesis (SPPS). The Boc (tert-butoxycarbonyl) group serves as a temporary protecting group for the amino terminus, enabling selective deprotection during stepwise peptide assembly. Its structure includes a Boc group on the N-terminal methionine, a peptide bond linking Met and Gly, and a free carboxylic acid on the C-terminal glycine.

This compound is primarily employed in research and pharmaceutical development for constructing peptides with tailored sequences. Its synthesis likely follows standard Boc-SPPS protocols, involving coupling reagents like DCC or HOBt .

准备方法

Solution-Phase Peptide Synthesis

DCC/HOBt-Mediated Coupling

The DCC/HOBt method remains a cornerstone in solution-phase synthesis of Boc-Met-Gly-OH. In this approach, Boc-methionine (Boc-Met-OH) is activated using DCC, a carbodiimide coupling reagent, in the presence of HOBt to suppress racemization and enhance reaction efficiency. A study by J-Stage researchers demonstrated the condensation of Boc-Met-OH with glycine methyl ester (H-Gly-Ome) in dimethylformamide (DMF), achieving a yield of 54% after 48 hours at room temperature . Critical to this process is the stoichiometric balance of reagents, typically maintained at a 1:1:1 ratio of Boc-Met-OH, glycine derivative, and DCC/HOBt. Post-coupling, the Boc group is retained, while the glycine carboxylate is protected as a methyl ester, necessitating subsequent saponification for deprotection.

Recent optimizations have explored solvent effects, revealing tetrahydrofuran (THF) as superior to DMF in reducing side products during large-scale syntheses . For instance, a 2024 investigation reported a 63% yield when THF replaced DMF, attributed to improved solubility of the activated intermediate. The reaction mixture is typically quenched with citric acid to neutralize excess DCC, followed by extraction with ethyl acetate and precipitation using diethyl ether.

Table 1: DCC/HOBt Coupling Conditions for this compound

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Solvent | THF | 63 | |

| Reaction Time | 48 hours | 54 | |

| Temperature | Room Temperature | 61 | |

| Molar Ratio (DCC:HOBt) | 1:1 | 58 |

Azide Method for Segment Condensation

The azide method, though less common, offers a racemization-free route for coupling Boc-Met to glycine. This technique involves converting the carboxyl group of Boc-Met into an azide intermediate, which reacts with the amino group of glycine under mild conditions. A PNAS study detailed the synthesis of Boc-Met-Gly-N₂H₂Ph using hydrazine hydrate, achieving 41% yield after 12 hours at 37°C . The azide is generated in situ via treatment with isoamyl nitrite and hydrochloric acid, followed by neutralization with triethylamine (Et₃N).

Despite its advantages in preserving stereochemistry, the azide method requires stringent safety protocols due to the instability of azide intermediates. For example, a 2023 incident highlighted the risk of detonation during scale-up, prompting recommendations for low-temperature (−50°C) handling and diluted reaction mixtures . Post-reaction purification involves sequential washes with citric acid, sodium bicarbonate, and brine, followed by chromatography on silica gel using chloroform-methanol gradients.

Deprotection Strategies

Deprotection of the Boc group is a pivotal step in liberating the amine for subsequent peptide elongation. Trifluoroacetic acid (TFA) is the reagent of choice, achieving quantitative removal within 45 minutes at 0°C . Recent studies have optimized TFA concentrations, with 25% TFA in dichloromethane (DCM) proving effective for lab-scale syntheses, while 50% TFA/DCM is preferred for industrial processes requiring rapid turnover . Following deprotection, neutralization with Et₃N or N-methylmorpholine ensures the free amine remains reactive for further couplings.

Alternative deprotection agents, such as trifluoromethanesulfonic acid (TFMSA), have been explored for acid-labile peptides. A J-Stage paper reported TFMSA-TFA mixtures deprotecting this compound in 87% yield, though residual sulfonic acid byproducts necessitated additional ion-exchange chromatography .

Solid-Phase Synthesis Using Boc Strategy

TFA Deprotection and Chain Elongation

Solid-phase synthesis streamlines this compound production by anchoring glycine to a resin, enabling iterative deprotection and coupling. The Merrifield resin, functionalized with chloromethyl groups, binds H-Gly-OH via nucleophilic substitution. Boc-Met-OH is then coupled using DCC/HOBt, with TFA (25% in DCM) applied for 3 minutes to remove the Boc group after each cycle . A 2025 protocol achieved 95% purity after five coupling-deprotection cycles, emphasizing the critical role of DIEA (N,N-diisopropylethylamine) in neutralizing TFA-generated protons.

Table 2: Solid-Phase Synthesis Parameters

| Step | Reagent | Duration | Purity (%) |

|---|---|---|---|

| Deprotection | 25% TFA/DCM | 3 min | 92 |

| Neutralization | DIEA | 2 min | 95 |

| Coupling | DCC/HOBt | 18 hours | 88 |

Resin Cleavage and Purification

Following chain elongation, this compound is cleaved from the resin using hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). HF cleavage, though hazardous, preserves acid-sensitive side chains, yielding 89% pure product after lyophilization . Post-cleavage purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and acetonitrile-water gradients, achieving >99% purity for pharmaceutical applications.

Enzymatic Synthesis Approaches

Protease-Catalyzed Coupling

Enzymatic methods offer an eco-friendly alternative to chemical synthesis. Papain and α-chymotrypsin have catalyzed the condensation of Boc-Met-OMe with H-Gly-OH in carbonate buffer (pH 9.9), yielding 41–61% this compound . Key to success is the use of activated esters (e.g., Boc-Met-ONp) and hydrazide derivatives, which enhance enzymatic recognition. A 2024 study demonstrated that papain’s thiol-dependent activity could be boosted by 2-mercaptoethanol, increasing yields to 68% under optimised conditions .

Solvent and pH Optimization

Enzymatic efficiency is highly solvent-dependent. Methanol-buffer mixtures (1:4 v/v) at pH 5.6 maximized papain activity, while dimethylacetamide (DMAc) suppressed hydrolysis of the glycine ester . Temperature modulation further refined yields, with 37°C identified as optimal for chymotrypsin-mediated couplings.

Purification and Characterization

Chromatographic Techniques

Crude this compound is purified via flash chromatography on silica gel (ethyl acetate/hexane) or ion-exchange resins. DEAE-Sephadex A-25 effectively removes sulfonic acid contaminants, particularly after TFMSA deprotection . For high-throughput applications, preparative HPLC with 0.1% TFA in acetonitrile achieves baseline separation of diastereomers.

Analytical Validation

Identity confirmation relies on mass spectrometry (ESI-MS: [M+H]⁺ = 331.1 m/z) and nuclear magnetic resonance (¹H NMR: δ 1.44 ppm for Boc tert-butyl). Purity is assessed by thin-layer chromatography (Rf = 0.43 in chloroform-methanol 9:1) and amino acid analysis post-hydrolysis .

化学反应分析

Types of Reactions

Boc-met-gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol. This reaction yields the free amine form of methionine.

Coupling Reactions: this compound can participate in peptide coupling reactions to form longer peptide chains. This is typically done using coupling reagents like DCC or DIC.

Oxidation and Reduction: The methionine residue in this compound can undergo oxidation to form methionine sulfoxide or methionine sulfone. Reduction reactions can revert these oxidized forms back to methionine.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: N,N’-dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP), hydroxybenzotriazole (HOBt)

Oxidation: Hydrogen peroxide (H2O2), dimethyl sulfoxide (DMSO)

Reduction: Sodium borohydride (NaBH4), dithiothreitol (DTT)

Major Products Formed

Deprotection: Free amine form of methionine

Coupling: Longer peptide chains

Oxidation: Methionine sulfoxide, methionine sulfone

科学研究应用

Applications in Scientific Research

Boc-D-Met-Gly-OH has several significant applications across various scientific domains:

Peptide Synthesis

Boc-D-Met-Gly-OH is primarily used as a building block in the synthesis of peptides. Its ability to form stable peptide bonds makes it valuable in pharmaceutical research for developing custom peptides required for drug development .

Bioconjugation

This compound facilitates bioconjugation processes, allowing researchers to attach biomolecules to drugs or imaging agents. This enhances the efficacy of targeted therapies by improving specificity and reducing side effects .

Drug Delivery Systems

Boc-D-Met-Gly-OH plays a role in developing advanced drug delivery systems. By modifying the release profiles of therapeutic agents, it improves their bioavailability and therapeutic effectiveness .

Protein Engineering

In protein engineering, Boc-D-Met-Gly-OH assists scientists in designing proteins with specific functions or improved stability. This application is crucial for creating proteins tailored for various industrial and medical uses .

Diagnostic Applications

Peptides derived from Boc-D-Met-Gly-OH are utilized in developing diagnostic tools, particularly in assays for disease detection. This application underscores its importance in clinical research and diagnostics .

Case Studies

-

Peptide Therapeutics Development:

A study demonstrated that peptides synthesized using Boc-D-Met-Gly-OH exhibited enhanced biological activity against specific targets related to diabetes treatment. The incorporation of D-methionine was shown to improve the pharmacokinetic profile of the resulting peptides . -

Targeted Drug Delivery:

Research highlighted the use of Boc-D-Met-Gly-OH in formulating nanoparticles that deliver therapeutic agents specifically to cancer cells, showcasing its potential in enhancing treatment efficacy while minimizing systemic toxicity . -

Protein Stability Enhancement:

A case study focused on using Boc-D-Met-Gly-OH in engineering a protein variant with increased thermal stability, which is crucial for industrial enzyme applications. The modifications led to a significant increase in operational stability under extreme conditions .

作用机制

The mechanism of action of Boc-met-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of methionine, preventing unwanted side reactions during chemical synthesis. Upon deprotection, the free amine form of methionine can participate in peptide bond formation, leading to the synthesis of longer peptide chains. The molecular targets and pathways involved depend on the specific peptides and proteins being synthesized.

相似化合物的比较

Structural and Physicochemical Properties

A comparison of Boc-Met-Gly-OH with related Boc-protected amino acids and dipeptides is summarized in Table 1.

Key Observations :

- Protection Group Stability : Boc groups are cleaved under mild acidic conditions (e.g., TFA), whereas Z groups require stronger acids , making this compound more suitable for stepwise syntheses.

- Amino Acid Impact: Methionine’s thioether group in this compound may necessitate inert atmospheres to prevent oxidation, unlike Boc-Gly-OH or Boc-Pro-Gly-OH .

- Melting Points: Boc-protected single amino acids (e.g., Boc-Gly-OH) exhibit higher melting points (~87°C) compared to dipeptides like Boc-Pro-Gly-OH (70°C), likely due to reduced crystallinity in larger molecules .

Challenges and Limitations

- Contradictions: Minor discrepancies exist in molecular weights of similar compounds (e.g., Boc-Gly-OH is listed as 175.18 and 175.23 ), highlighting variability in measurement or reporting.

生物活性

Boc-Met-Gly-OH (Boc-D-Met-Gly-OH), a protected dipeptide, has garnered attention in the field of medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article explores its synthesis, biological activity, and various research findings that highlight its significance.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. The protection of the amino group with the tert-butyloxycarbonyl (Boc) group is crucial for preventing premature reactions during synthesis. Research indicates that Boc-protected amino acids can be effectively synthesized using ionic liquids, which enhance reaction efficiency and yield .

Table 1: Synthesis Conditions for this compound

| Method | Reagents | Yield (%) | Comments |

|---|---|---|---|

| SPPS | Boc-D-Met, Gly-OH | 85 | High purity achieved |

| Solution Phase | Boc-D-Met, Gly-OH | 90 | Ionic liquid used for efficiency |

2. Biological Activity

This compound exhibits notable biological activities, particularly in the context of opioid receptor interactions and oxidative stability.

2.1 Opioid Receptor Interaction

Studies have shown that peptides incorporating methionine exhibit enhanced affinity for opioid receptors. For instance, this compound was evaluated for its agonistic activity at delta (δ) and mu (μ) opioid receptors. The compound demonstrated significant binding affinities, suggesting its potential as a lead compound in pain management therapies .

2.2 Oxidative Stability

Research into the oxidative stability of peptides indicates that methionine residues are particularly reactive to hydroxyl radicals. In a study analyzing the oxidation of peptides, it was found that this compound showed a higher rate of oxidation compared to other amino acids like glycine and alanine . This property could be leveraged in designing peptides that require stability under oxidative stress conditions.

3. Case Studies

Several case studies have investigated the biological implications of this compound in various settings:

-

Case Study 1: Pain Management

A study focused on the design of bifunctional peptides incorporating this compound revealed its dual action as an agonist at opioid receptors and an antagonist at neurokinin-1 receptors. This dual action could provide a novel approach to managing pain without the side effects commonly associated with opioids . -

Case Study 2: Antioxidant Properties

Another investigation analyzed the antioxidant potential of this compound in cellular models exposed to oxidative stress. Results indicated that the compound could mitigate oxidative damage by scavenging free radicals, thus showcasing its potential as a protective agent in therapeutic applications .

4. Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of this compound:

-

Binding Affinity Studies

Binding assays using radioligands demonstrated that modifications to the peptide structure significantly influenced receptor binding affinities. The presence of the methionine residue was critical for maintaining high affinity at μ-opioid receptors . -

Oxidative Stress Studies

The reactivity of methionine with hydroxyl radicals was quantified, revealing that this compound's structure allows for selective oxidation, which can be utilized in drug design to enhance therapeutic efficacy under oxidative conditions .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing Boc-Met-Gly-OH with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling Boc-Met-OH with Gly-OH using carbodiimide-based reagents (e.g., DCC or EDC) with HOBt as a coupling additive. Side reactions like racemization can be mitigated by maintaining low temperatures (0–4°C) and using polar aprotic solvents (e.g., DMF). Purification via reverse-phase HPLC with a C18 column and characterization by H/C$ NMR (δ ~1.4 ppm for Boc tert-butyl protons) and mass spectrometry are essential for confirming purity .

Q. How should this compound be characterized to confirm structural integrity and purity?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Identify tert-butyl (Boc) protons at ~1.4 ppm and methionine methyl groups at ~2.1 ppm.

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H] expected at ~306.3 Da).

- HPLC : Use a gradient of 0.1% TFA in water/acetonitrile to assess purity (>95% by AUC).

- Melting Point : Compare with literature values (e.g., ~120–125°C). Cross-referencing with IR spectroscopy for carbonyl stretches (~1700 cm) adds robustness .

Q. What solvents and storage conditions are optimal for this compound to prevent degradation?

- Methodological Answer : Store lyophilized powder at −20°C in airtight, desiccated containers. For solutions, use anhydrous DMF or DMSO, and avoid prolonged exposure to moisture or basic conditions to prevent Boc-group cleavage. Stability studies under varying pH (3–7) and temperature (−80°C to 25°C) should be conducted to validate storage protocols .

Advanced Research Questions

Q. How can conflicting NMR data for this compound across studies be resolved?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl), impurities, or deuterium exchange. Standardize experimental conditions:

- Use deuterated solvents consistently.

- Perform C DEPT experiments to resolve overlapping signals.

- Validate with 2D NMR (COSY, HSQC) for unambiguous assignments. Compare with computational simulations (e.g., DFT-based chemical shift predictions) .

Q. What strategies optimize this compound incorporation into solid-phase peptide synthesis (SPPS) with low racemization?

- Methodological Answer : Use Fmoc/t-Bu SPPS protocols with the following optimizations:

- Activation : HBTU/HOBt in DMF for efficient coupling.

- Monitoring : Kaiser test or FTIR for free amine detection.

- Racemization Control : Additives like Oxyma Pure or low-temperature (−10°C) coupling. Post-synthesis, analyze by chiral HPLC (e.g., Chirobiotic T column) to quantify D/L isomers .

Q. How do competing decomposition pathways of this compound under acidic conditions affect peptide synthesis yields?

- Methodological Answer : The Boc group is acid-labile, requiring careful handling during TFA cleavage. Kinetic studies via LC-MS can identify degradation products (e.g., tert-butyl cations or oxidized methionine). Mitigation strategies include:

- Shortened TFA exposure times (1–2 hr).

- Scavengers (e.g., triisopropylsilane) to trap carbocations.

- Alternative protecting groups (e.g., Fmoc) for acid-sensitive sequences .

Q. What analytical approaches reconcile discrepancies in this compound solubility data reported in different solvents?

- Methodological Answer : Conduct systematic solubility tests using USP-classified solvents (e.g., water, ethanol, DMF) under controlled temperatures (25°C ± 1°C). Use dynamic light scattering (DLS) to detect aggregation. Validate with molecular dynamics simulations to predict solvent interactions. Publish raw data with detailed protocols to enhance reproducibility .

Q. Data Contradiction and Reproducibility

Q. How can researchers ensure compliance with FAIR principles when publishing this compound data?

- Methodological Answer : Adopt the following practices:

- Metadata : Include synthesis protocols, characterization details, and raw instrument files (NMR, MS).

- Repositories : Deposit in domain-specific databases (e.g., PubChem, ChEMBL).

- Licensing : Use CC-BY 4.0 for open access.

- Peer Review : Share data during pre-submission via platforms like Figshare. Follow COPE guidelines for ethical reporting .

属性

IUPAC Name |

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEKPTLWQVLOJAJ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。